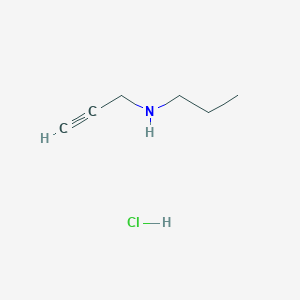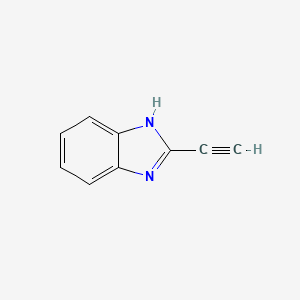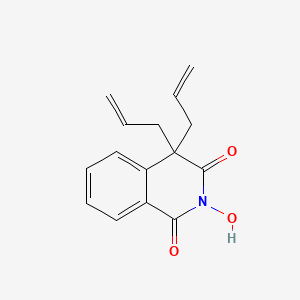
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione
Overview
Description
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione, also known as DAHDI, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DAHDI has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response, as well as the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. Additionally, 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has been shown to have anti-angiogenic properties, which may help to prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione. One area of research could focus on further elucidating its mechanism of action, which could help to identify new targets for drug development. Additionally, more studies could be conducted to explore the potential applications of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione in treating various diseases, such as cancer and inflammatory disorders. Finally, researchers could explore the use of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione in combination with other drugs or therapies to enhance its therapeutic effects.
Scientific Research Applications
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research has focused on the anti-inflammatory properties of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione, with studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research has focused on the anti-cancer properties of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.
properties
IUPAC Name |
2-hydroxy-4,4-bis(prop-2-enyl)isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16(19)14(15)18/h3-8,19H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPYNGDOIYGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2C(=O)N(C1=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




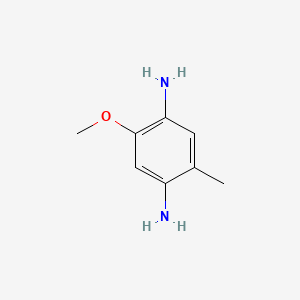
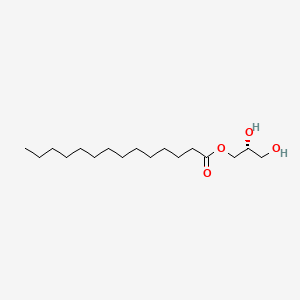
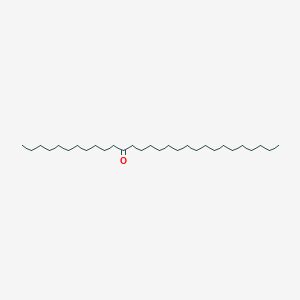

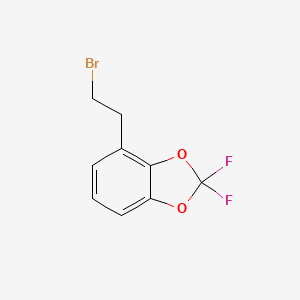
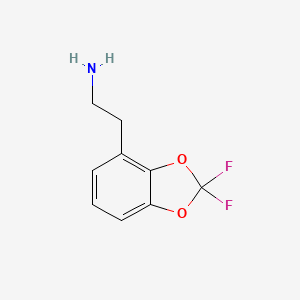
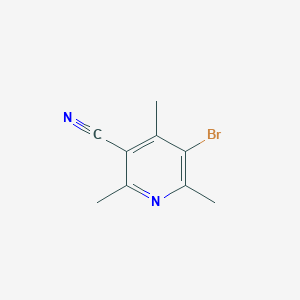
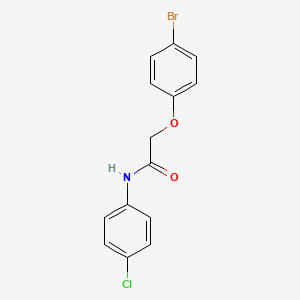
![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)
